molecular formula C14H12INO B240868 N-(4-iodophenyl)-2-methylbenzamide

N-(4-iodophenyl)-2-methylbenzamide

Cat. No. B240868
M. Wt: 337.15 g/mol
InChI Key: RCCBSKAMLPQZNF-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-methylbenzamide, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of imaging and diagnosis of Alzheimer's disease. IMPY belongs to the class of compounds known as benzamides, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-methylbenzamide involves its binding to beta-amyloid plaques in the brain. Beta-amyloid is a peptide that is known to accumulate in the brains of individuals with Alzheimer's disease, leading to the formation of plaques. N-(4-iodophenyl)-2-methylbenzamide binds to these plaques with high affinity, allowing for their detection through imaging techniques.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-methylbenzamide has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects in vitro or in vivo. The compound has been shown to be well tolerated in animal studies and does not appear to have any adverse effects on behavior or cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-iodophenyl)-2-methylbenzamide is its high selectivity for beta-amyloid plaques, which makes it a valuable tool for the diagnosis and monitoring of Alzheimer's disease. However, the compound has some limitations in terms of its use in lab experiments. For example, N-(4-iodophenyl)-2-methylbenzamide is relatively expensive compared to other imaging agents and requires specialized equipment for imaging.

Future Directions

There are several future directions for the use of N-(4-iodophenyl)-2-methylbenzamide in scientific research. One area of focus is the development of new imaging agents based on the structure of N-(4-iodophenyl)-2-methylbenzamide that can be used to detect other types of amyloid plaques. Another area of focus is the use of N-(4-iodophenyl)-2-methylbenzamide in the development of new therapies for Alzheimer's disease, based on its ability to selectively target beta-amyloid plaques. Finally, there is also potential for the use of N-(4-iodophenyl)-2-methylbenzamide in the diagnosis and monitoring of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

N-(4-iodophenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Other methods involve the use of palladium-catalyzed coupling reactions or Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

N-(4-iodophenyl)-2-methylbenzamide has been extensively studied for its potential applications in the diagnosis of Alzheimer's disease. The compound has been shown to bind selectively to beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This property makes N-(4-iodophenyl)-2-methylbenzamide a promising candidate for the development of imaging agents that can be used to detect and monitor the progression of Alzheimer's disease.

properties

Product Name

N-(4-iodophenyl)-2-methylbenzamide

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

N-(4-iodophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12INO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)

InChI Key

RCCBSKAMLPQZNF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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